4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Soluble epoxide hydrolase inhibition IC50 potency ranking Triazole-based sEH inhibitors

This specific 1,2,4-triazole-3-thiol (CAS 917746-69-1) is the only sEH inhibitor with a fully public selectivity panel (COX-2 >10,000 nM; LOX-5 >100,000 nM) and a precise 1.0 human/mouse IC50 ratio (0.400 nM for both). Unlike less-characterized analogs, it eliminates off-target uncertainty and cross-species correction factors, directly supporting IND-enabling PK/PD modeling and HTS Z'-factor validation. Procure this benchmark to anchor your SAR programs with unambiguous target engagement data.

Molecular Formula C21H19N3OS
Molecular Weight 361.5 g/mol
Cat. No. B11764590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC21H19N3OS
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H19N3OS/c1-2-15-8-4-6-12-18(15)24-20(22-23-21(24)26)14-25-19-13-7-10-16-9-3-5-11-17(16)19/h3-13H,2,14H2,1H3,(H,23,26)
InChIKeyXHBFRNZCUCFZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol: Compound Class and Core Characteristics for Procurement Evaluation


4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS 917746-69-1) is a synthetic 1,2,4-triazole-3-thiol derivative featuring a distinct 2-ethylphenyl substituent at the N4 position and a naphthalen-1-yloxymethyl substituent at the C5 position [1]. The compound belongs to a recently disclosed family of subnanomolar inhibitors of soluble epoxide hydrolase (sEH), an enzyme validated in inflammatory and neurodegenerative disease models [2]. It was originally characterized in the context of US Patent Application US20240182406 (assigned to Universitat de Barcelona) as Example 7, where its inhibitory profile against human and murine sEH, along with selectivity counterscreening data against COX-2 and 5-lipoxygenase, was documented [1].

Why In-Class 1,2,4-Triazole-3-thiol Analogs Cannot Substitute for 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol in sEH-Targeted Research


The 1,2,4-triazole-3-thiol scaffold tolerates extensive substitutional variation at both N4 and C5 positions, yielding compounds with divergent pharmacological profiles [1]. Within the same patent family (US20240182406), altering the N4 substituent from 2-ethylphenyl (Example 7; target compound) to alternative aromatic or heteroaromatic groups produces changes in sEH IC50 values that span from subnanomolar to low nanomolar ranges, along with distinct selectivity fingerprints against COX-2 and LOX-5 [1]. Simple replacement with the 4-methyl analog (CAS 370563-52-3) or the 4-(4-methoxyphenyl) analog results in structurally related but pharmacologically uncharacterized triazoles that lack the documented sEH selectivity profile . Because sEH inhibitor drug discovery programs depend on precise potency thresholds and off-target selectivity ratios for translational decision-making, generic substitution without matched confirmatory data introduces unacceptable biological uncertainty [1].

Quantitative Differentiation Evidence: 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol vs. Closest sEH Inhibitor Analogs


Subnanomolar sEH Inhibitory Potency: Direct Head-to-Head Comparison with Patent Example C7

The target compound (Example 7 in US20240182406) inhibits recombinant human sEH with an IC50 of 0.400 nM, as measured in a fluorescence-based assay using purified recombinant enzyme and the substrate cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate [1]. In the identical assay system, Example C7 from the same patent — a structurally related triazole derivative containing an N4-substituted moiety — exhibits an IC50 of 1.0 nM for human sEH [2]. The observed 2.5-fold difference in IC50 between Example 7 (0.400 nM) and Example C7 (1.0 nM) is reported within the same curated ChEMBL dataset sourced from the Universitat de Barcelona [1][2].

Soluble epoxide hydrolase inhibition IC50 potency ranking Triazole-based sEH inhibitors

Cross-Species sEH Inhibition Profile: Human–Murine Ortholog Comparison

The target compound exhibits equipotent inhibition of human and murine sEH, with IC50 values of 0.400 nM for both species [1]. This cross-species consistency is not uniformly observed across the patent series; for instance, Example 9 (BDBM50591338) shows differential potency against human sEH (IC50 = 0.600 nM) vs. mouse sEH (IC50 = 0.800 nM), a 1.33-fold species-dependent shift [2]. The 1.0 human/mouse IC50 ratio for the target compound simplifies translation from murine efficacy models to human dose projections, because no species scaling factor for target engagement needs to be applied [1].

Cross-species sEH inhibition Human–mouse translatability Preclinical sEH inhibitor profiling

Selectivity Window Against Cyclooxygenase-2 (COX-2): >25,000-Fold Discrimination

The target compound was counterscreened against human recombinant COX-2 using arachidonic acid as substrate with a 5-minute incubation period. It exhibited an IC50 greater than 10,000 nM [1]. When compared against its primary human sEH IC50 of 0.400 nM, this yields a selectivity ratio exceeding 25,000-fold (sEH vs. COX-2) [1]. Although individual COX-2 selectivity data for each analog within the patent series is not uniformly reported, the magnitude of this selectivity window is characteristic of a design strategy that deliberately minimizes arachidonic acid pathway interference — a key differentiator from earlier-generation sEH inhibitors that showed dual activity profiles [2]. The absence of meaningful COX-2 engagement at concentrations four orders of magnitude above the sEH IC50 supports the compound's suitability in inflammatory disease models where COX-2 modulation would confound interpretation [1].

sEH selectivity profiling COX-2 counterscreening Off-target liability assessment

Selectivity Against 5-Lipoxygenase (LOX-5): >250,000-Fold Discrimination

The target compound was further counterscreened against human recombinant 5-lipoxygenase (LOX-5) using arachidonic acid and ATP as substrates with a 10-minute preincubation period. It exhibited an IC50 greater than 100,000 nM [1]. Relative to its primary human sEH IC50 of 0.400 nM, this corresponds to a selectivity ratio exceeding 250,000-fold [1]. This level of discrimination against LOX-5 is consistent with the broader selectivity profile described for the new subnanomolar sEH inhibitor family disclosed by Escolano et al. (2022), which was engineered to avoid dual modulation of the arachidonic acid metabolic network [2]. The >250,000-fold window eliminates leukotriene pathway interference as a confounding factor in sEH-focused pharmacological experiments.

LOX-5 counterscreening Arachidonic acid cascade selectivity sEH inhibitor specificity

Potency Positioning Within the US20240182406 Patent Series: Comparative sEH IC50 Ranking

A cross-referencing of all BindingDB-curated examples from US20240182406 tested under the identical human sEH fluorescence assay reveals a potency rank order: Example 7 (0.400 nM) ≈ Example C11 (0.400 nM) < Example 9 (0.600 nM) < Example C7 (1.0 nM) [1][2][3]. The target compound (Example 7) sits at the top of this structurally constrained triazole subseries, sharing the highest potency position with Example C11 [1][2]. However, Example 7's documented selectivity profile (COX-2 >10,000 nM; LOX-5 >100,000 nM) distinguishes it from other subnanomolar entries for which comparable full-panel selectivity data are not publicly catalogued in BindingDB [1]. This positions Example 7 as the best-characterized subnanomolar sEH inhibitor within this triazole chemotype in terms of publicly available potency-plus-selectivity data.

Patent series SAR sEH inhibitor ranking Triazole N4-substituent effects

Validated Research and Procurement Application Scenarios for 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol


Chemical Probe for sEH-Dependent Inflammatory Pathway Dissection in Rodent Models

The equipotent human–mouse sEH inhibition profile (IC50 0.400 nM for both species) and high selectivity over COX-2 (>25,000-fold) and LOX-5 (>250,000-fold) make this compound an ideal chemical probe for pharmacological studies in murine models of peripheral inflammation where interpretation requires unambiguous attribution of anti-inflammatory effects to sEH pathway modulation without confounding arachidonic acid cascade interference [1][2]. Procurement of this compound, rather than a less-characterized analog such as Example C7 (human sEH IC50 1.0 nM, no public COX-2 or LOX-5 data), ensures dosing regimens can be designed from a foundation of fully annotated target engagement and off-target selectivity data [1].

Reference Inhibitor for in Vitro sEH Enzyme Assay Development and High-Throughput Screening

The compound's subnanomolar potency (human sEH IC50 0.400 nM), validated in a fluorescence-based assay with a defined substrate system (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate at 30°C), and its documented full selectivity panel (COX-2 IC50 >10,000 nM; LOX-5 IC50 >100,000 nM) qualify it as a reference inhibitor for assay validation and Z'-factor determination in sEH-targeted high-throughput screening campaigns [1]. Selecting Example 7 over Example 9 (0.600 nM human sEH; 0.800 nM mouse sEH) as a reference standard is justified by the more extensive public annotation of its selectivity fingerprint, which provides assay developers with explicit knowledge of potential off-target interferences should elevated compound concentrations be required [2].

Structure–Activity Relationship (SAR) Benchmark for N4-2-Ethylphenyl Triazole Optimization Programs

Within the US20240182406 patent series, Example 7 (0.400 nM human sEH) anchors the top potency tier alongside Example C11 (0.400 nM) [1]. The documented 2.5-fold advantage over Example C7 (1.0 nM) demonstrates that the N4-2-ethylphenyl substitution contributes meaningfully to sEH binding affinity relative to other N4-substituents explored in this series [2]. Medicinal chemistry teams pursuing iterative optimization of the triazole-3-thiol scaffold should procure Example 7 as the benchmark compound against which newly designed N4 variants can be quantitatively compared under standardized sEH assay conditions.

Preclinical Candidate Progression: Dose–Response and Target Engagement Studies Requiring Species-Translation Confidence

The 1.0 human/mouse IC50 ratio eliminates the need for a species-specific potency correction factor when translating dose–response relationships from murine efficacy models to projected human dosing regimens [1]. In contrast, Example 9's 1.33-fold species shift (human IC50 0.600 nM; mouse IC50 0.800 nM) introduces an additional variable in cross-species pharmacokinetic/pharmacodynamic modeling [2]. For groups advancing sEH inhibitors into IND-enabling studies, procurement of Example 7 provides a candidate with inherently simplified translational pharmacology, reducing modeling complexity and regulatory data burden in early preclinical development packages [1].

Quote Request

Request a Quote for 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.